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Compound of Interest

Compound Name: NCX899

Cat. No.: B15577496

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers encountering challenges in cloning the full-length transcript of the long
intergenic non-protein coding RNA 899 (LINC00899).

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the cloning process of the full-
length LINC00899 transcript.

FAQ 1: Difficulty in amplifying the full-length LINC00899
transcript.

Question: | am struggling to amplify the full-length LINC00899 transcript by RT-PCR. | either
get no product or multiple smaller bands. What could be the issue?

Answer: Several factors can contribute to this issue. Here's a troubleshooting guide:

» RNA Quality: Ensure you are starting with high-quality, intact total RNA. Degraded RNA will
make it impossible to reverse transcribe and amplify the full-length transcript.

o Reverse Transcription Priming Strategy: For long transcripts like LINC00899, a combination
of oligo(dT) and random hexamer primers during the reverse transcription step can improve
the chances of obtaining full-length cDNA.
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» Reverse Transcriptase and Polymerase Choice: Use a reverse transcriptase with high
processivity and a high-fidelity DNA polymerase designed for long amplicons.

e Secondary Structure: LncRNAs can have complex secondary structures that may impede
reverse transcription and PCR. Try increasing the reverse transcription temperature (if using
a thermostable reverse transcriptase) or adding PCR additives like betaine or DMSO to your
PCR reaction to help denature secondary structures.

o Primer Design: Ensure your primers are specific to the desired LINC00899 transcript variant
and are designed to amplify the full-length sequence.

FAQ 2: Multiple transcript variants of LINC00899 are
causing confusion.

Question: | see multiple transcript variants for LINC00899 in databases. Which one should |
clone, and how do | ensure I'm getting the correct one?

Answer: The existence of multiple isoforms is a common challenge.

« ldentify the Biologically Relevant Isoform: Review the literature to determine if a specific
isoform of LINC00899 has been functionally characterized in your system of interest.

» Transcript-Specific Primers: Design primers that specifically target the desired transcript
variant. This can be achieved by placing primers in exons unique to that isoform.

e 5 and 3' RACE: If the full-length sequence of the relevant isoform is not well-defined, you
may need to perform Rapid Amplification of cDNA Ends (RACE) to determine the transcript
boundaries in your specific cell or tissue type.

FAQ 3: Low or no expression of LINC00899 in my cell
line.

Question: | am not detecting any LINC00899 expression in my cell line of interest. How can |
proceed with cloning?

Answer: LINC00899 expression can be cell-type specific and may be low in some common cell
lines.
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» Confirm Expression Levels: First, validate the expression level of LINC0O0899 in your chosen
cell line using a sensitive method like RT-gPCR with validated primers.

o Select an Appropriate Cell Line: If expression is indeed absent or very low, you may need to
switch to a cell line known to express LINC00899. For example, some studies have detected
LINC00899 in breast cancer cell lines, although levels can be lower than in non-cancerous
breast cells[1].

» Induce Expression: If possible, you could try to treat your cells with stimuli that may induce
the expression of LINC00899, although the specific signaling pathways are not fully
elucidated.

Quantitative Data Summary

The following table summarizes key quantitative data for a specific transcript variant of
LINC00899.

Parameter Value Source

Transcript ID LINC00899:5 LNCipedia

Transcript Length 2933 bp LNCipedia

GC Content 58.3% Calculated from sequence
Number of Exons 3 LNCipedia

Experimental Protocols
Protocol 1: High-Fidelity Reverse Transcription PCR (RT-
PCR) for Full-Length LINC00899

This protocol is designed for the reverse transcription of total RNA and subsequent PCR
amplification of the full-length LINC00899 transcript.

1. Reverse Transcription:

o Template: 1-5 ug of high-quality total RNA.
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Priming: Use a mix of oligo(dT) primers (to capture the 3' end) and random hexamers (for
internal priming).

Reverse Transcriptase: A highly processive and thermostable reverse transcriptase is
recommended.

Reaction Conditions:

o Incubate RNA and primers at 65°C for 5 minutes to denature secondary structures, then
place on ice.

o Add the reverse transcription master mix (buffer, dANTPs, RNase inhibitor, reverse
transcriptase).

o Incubate at 50-55°C for 60 minutes.
o Inactivate the enzyme at 85°C for 5 minutes.
. PCR Amplification:
Template: 2-5 pl of the reverse transcription product (cDNA).

Polymerase: A high-fidelity DNA polymerase with proofreading activity is crucial for
amplifying long transcripts accurately.

Primers:

PCR Cycling Conditions:
o |nitial Denaturation: 98°C for 30 seconds.
o 35 Cycles:

» 98°C for 10 seconds

= 60-68°C for 30 seconds (optimize annealing temperature based on primer Tm)
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» 72°C for 2-3 minutes (adjust extension time based on polymerase speed and transcript
length)

o Final Extension: 72°C for 10 minutes.

Protocol 2: Gibson Assembly for Seamless Cloning of
LINC00899

This protocol allows for the seamless insertion of the full-length LINC00899 PCR product into a
linearized vector.

1. PCR Product and Vector Preparation:

o Amplify the full-length LINC00899 transcript using primers with 15-25 bp overhangs that are
homologous to the ends of your linearized vector.

o Linearize your desired expression vector using restriction enzymes or inverse PCR.
» Purify both the PCR product and the linearized vector.
2. Gibson Assembly Reaction:

o Combine the purified LINC00899 PCR product and the linearized vector in an appropriate
molar ratio (e.g., 2:1 insert to vector).

» Add the Gibson Assembly Master Mix (containing exonuclease, polymerase, and ligase).
e Incubate the reaction at 50°C for 15-60 minutes.

3. Transformation:

o Transform the Gibson Assembly reaction product into competent E. coli cells.

o Plate on selective media and incubate overnight.

e Screen colonies by colony PCR and sequence verification.

Visualizations
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Caption: Experimental workflow for cloning the full-length LINC00899 transcript.
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Caption: Troubleshooting logic for amplifying the full-length LINCO0899 transcript.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15577496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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